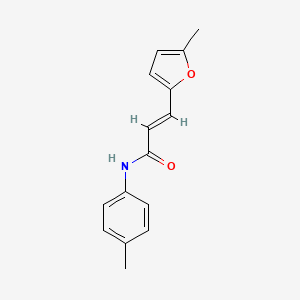
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. This inhibition leads to the disruption of cellular functions, ultimately resulting in cell death.
Biochemical and Physiological Effects
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of fungal and bacterial growth, the reduction of inflammation, and the modulation of the immune system. These effects make N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide a promising candidate for the treatment of various diseases, such as fungal infections and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is its high purity, which makes it a reliable reagent for various lab experiments. Additionally, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is relatively stable and can be stored for extended periods without significant degradation. However, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is also highly toxic and can pose a significant risk to researchers if not handled properly.
Future Directions
There are several future directions for the study of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide, including the development of new synthetic methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action at the molecular level. Additionally, the use of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide in combination with other compounds may lead to the development of new and more effective treatments for various diseases.
Conclusion
In conclusion, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide is a promising compound with potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. Its high purity, stability, and reliability make it a valuable reagent for lab experiments, but its toxicity requires careful handling. Further research is needed to fully understand the mechanism of action of N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide and explore its potential applications in drug discovery and other fields.
Synthesis Methods
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide can be synthesized through the reaction between 3-methylphenol and N,N-dicyclohexylcarbodiimide in the presence of acetic anhydride. The resulting product is then purified through recrystallization, yielding N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide in high purity.
Scientific Research Applications
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide can act as a catalyst for various reactions, such as the esterification of carboxylic acids and the acylation of alcohols. In medicinal chemistry, N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide has been shown to exhibit antifungal, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N,N-dicyclohexyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-17-9-8-14-20(15-17)24-16-21(23)22(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-15,18-19H,2-7,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBSCBUNVWKUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)

![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)

![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)



![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)



![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)